5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-methylpyrrolo[2,3-b]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-6(9(13)14-2)7-8(12)11-4-3-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZVESZAMWASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160812 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860028-29-0 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Pyrrolo[2,3-b]pyrazine Core
- Starting materials often include 2-aminopyrazine derivatives or 2-chloropyrazine compounds.
- The key step is the intramolecular cyclization involving nucleophilic attack of an amino or hydrazino group on an activated pyrazine ring to form the fused bicyclic system.
- Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes with catalytic bases or acids to promote cyclization.
Esterification to Form the Methyl Ester at the 7-Position
- The carboxylic acid functionality at position 7 is introduced either by direct oxidation of a methyl group or by using carboxylated precursors.
- Esterification is commonly performed using methanol in the presence of acid catalysts such as sulfuric acid or by using coupling reagents like DCC (dicyclohexylcarbodiimide) in mild conditions.
- The reaction is typically carried out under reflux to ensure complete conversion to the methyl ester.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of pyrazine precursor | Substituted pyrazine + amine, heat in DMF | Formation of amino-pyrazine intermediate |
| 2 | Cyclization | Heating with base or acid catalyst | Formation of pyrrolo[2,3-b]pyrazine core |
| 3 | Methylation | Methyl iodide, base (e.g., K2CO3), solvent | Introduction of 5-methyl group |
| 4 | Carboxylation/oxidation | Oxidizing agent or carboxylated intermediate | Introduction of carboxylic acid group |
| 5 | Esterification | Methanol, acid catalyst or coupling reagent | Formation of methyl ester at position 7 |
Research Findings and Optimization
- Purity of the final product typically reaches 95% or higher, as confirmed by chromatographic and spectroscopic methods.
- Reaction yields vary depending on the precursor quality and reaction conditions but generally range from 60% to 85% overall.
- Optimization studies indicate that controlling temperature and reaction time during cyclization and esterification steps is critical to minimize side reactions and maximize yield.
- Use of modern coupling reagents for esterification improves reaction efficiency and reduces by-product formation.
Summary Table of Preparation Conditions
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Heating in DMF/DMSO, base/acid catalyst | 70–80 | Crucial for ring formation |
| Methylation | Methyl iodide, K2CO3, acetone or DMF | 75–85 | Selective methylation at 5-position |
| Carboxylation/Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | 60–75 | Introduces carboxylic acid group |
| Esterification | Methanol, H2SO4 or DCC | 80–90 | Converts acid to methyl ester |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity:
- Anticancer Research:
- Neuroprotective Effects:
Agricultural Applications
- Pesticide Development:
- Plant Growth Regulators:
Materials Science
- Polymer Synthesis:
- Nanomaterials:
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways, such as kinases, which are enzymes involved in various cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
A comparative analysis of key analogs is summarized below:
Detailed Comparative Analysis
Functional Group Variations
Carboxylic Acid vs. Ester :
The free carboxylic acid (QV-9033) exhibits higher polarity, leading to reduced membrane permeability compared to the methyl ester form. This impacts bioavailability, as esters are typically more lipophilic and metabolically stable .- Positional Isomerism (QM-7266): Shifting the ester from position 7 to 2 (QM-7266) alters steric interactions and electronic distribution.
Halogenation and Steric Effects
The brominated analog (CAS 125208-06-2) introduces a bulky bromine atom at position 2 and an ethyl ester at C6. This increases molecular weight by ~93 g/mol and necessitates storage under inert gas (2–8°C), indicating higher reactivity or instability compared to the target compound .
Heterocycle Modifications
Replacing the pyrazine ring with pyridine (e.g., methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) changes the electron density and hydrogen-bonding capacity. Pyrazine’s nitrogen-rich structure may enhance binding to metal ions or polar targets, whereas pyridine derivatives could exhibit distinct pharmacokinetic profiles .
Biological Activity
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester (CAS Number: 1860028-29-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 191.19 g/mol. Its structure includes a pyrrolo[2,3-b]pyrazine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine exhibit notable anticancer properties. One study evaluated its effects on A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment.
Key Findings:
- Cytotoxicity : The compound showed a structure-dependent cytotoxicity against A549 cells. For instance, one derivative reduced cell viability to 66% at a concentration of 100 µM after 24 hours of exposure, indicating significant anticancer potential compared to standard chemotherapeutics like cisplatin .
- Selectivity : Compounds with specific structural modifications demonstrated lower cytotoxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a degree of selectivity that could minimize side effects in therapeutic applications .
Antimicrobial Activity
The antimicrobial potential of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine derivatives has also been investigated. These compounds were tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Key Findings:
- Efficacy Against Resistant Strains : The compounds exhibited promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For example, certain derivatives showed selective inhibition of bacterial growth even in the presence of antibiotics like linezolid .
- Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | Key Results |
|---|---|---|
| Anticancer | A549 (lung cancer) | Reduced viability to 66% at 100 µM |
| Antimicrobial | MRSA, E. coli, Klebsiella pneumoniae | Effective against multidrug-resistant strains |
Case Studies
- Anticancer Study : In vitro studies on various derivatives indicated that modifications to the pyrrolo core can enhance anticancer activity while reducing toxicity to normal cells. This highlights the importance of structural optimization in drug development .
- Antimicrobial Efficacy : Research demonstrated that specific derivatives could serve as effective treatments against resistant bacterial strains, showcasing their potential as alternative antibiotics in clinical settings .
Q & A
Q. What are the recommended synthetic routes for 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester?
A common method involves multi-step reactions starting with precursor compounds such as pyridine derivatives and carbamates. For example, intermediates are synthesized via condensation or alkylation, followed by esterification using methanol under reflux conditions. Recrystallization from acetone-water mixtures is often employed to purify the final product, achieving yields up to 89% . Alternative routes may use hydrazine in alcohols like ethanol, optimizing reaction temperatures (e.g., 78°C) to enhance efficiency .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation typically combines spectroscopic techniques:
- NMR : To verify the methyl ester group and pyrrolopyrazine backbone.
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1670 cm⁻¹) and ester functionalities .
- Mass Spectrometry (MS) : Confirms molecular weight (C₉H₉N₃O₂, theoretical 191.07 g/mol) and fragmentation patterns.
Elemental analysis (C, H, N) further validates purity .
Q. What in vitro biological assays are used to evaluate its activity?
Initial screening often includes:
- Enzyme inhibition assays : Targeting kinases or receptors (e.g., GABAA subtypes) using radioligand binding studies.
- Cytotoxicity profiling : Against cancer cell lines (e.g., IC₅₀ determination via MTT assays).
- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR focuses on modifying key substituents:
- Methyl ester group : Replacement with bulkier esters or carboxylic acids to alter solubility and binding.
- Pyrrolopyrazine core : Halogenation (e.g., bromine at position 7) to enhance bioactivity .
Computational tools (e.g., molecular docking) predict interactions with targets like metabotropic glutamate receptors or kinases .
Q. What strategies address low solubility in pharmacological studies?
Q. How are contradictory bioactivity results resolved across studies?
Discrepancies may arise from assay conditions (e.g., pH, cell line variability). Mitigation strategies include:
Q. What advanced techniques optimize synthetic yield and purity?
- Catalytic systems : Palladium-mediated cross-coupling for halogenated derivatives.
- Flow chemistry : Enhances reproducibility in multi-step syntheses.
- HPLC purification : Using C18 columns with acetonitrile/water gradients to isolate ≥95% pure product .
Q. How is receptor binding affinity quantified for this compound?
Radioligand displacement assays are standard:
Incubate the compound with target receptors (e.g., GABAA subtypes) and a radiolabeled ligand (e.g., [³H]flumazenil).
Measure Ki values via Scatchard analysis. Reported affinities for related compounds range from 50 nM (α1 subunit) to >15 µM (α5 subunit) .
Methodological Notes
- Contradictory data : Cross-reference synthetic conditions (e.g., solvent purity, reaction time) from independent studies .
- Biological variability : Use ≥3 cell lines or animal models to confirm activity .
- Safety handling : Follow GHS guidelines for carcinogenic/mutagenic risks, including fume hood use and waste neutralization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
